molecular formula C8H7BrN2 B3276490 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- CAS No. 64303-90-8

2-Pyridinecarbonitrile, 3-bromo-4-ethyl-

Cat. No.: B3276490
CAS No.: 64303-90-8
M. Wt: 211.06 g/mol
InChI Key: JAWPQHOKCCARRV-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile, 3-bromo-4-ethyl- is a chemical compound with the molecular formula C8H7BrN2. It is also known by its IUPAC name, 3-bromo-4-ethylpicolinonitrile. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a bromine atom and an ethyl group attached to the pyridine ring .

Preparation Methods

The synthesis of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- typically involves the bromination of 4-ethylpyridine followed by the introduction of a cyano group. One common method involves the reaction of 4-ethylpyridine with bromine in the presence of a suitable catalyst to yield 3-bromo-4-ethylpyridine. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to produce 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- .

Chemical Reactions Analysis

2-Pyridinecarbonitrile, 3-bromo-4-ethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pyridinecarbonitrile, 3-bromo-4-ethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

2-Pyridinecarbonitrile, 3-bromo-4-ethyl- can be compared with other pyridine derivatives, such as:

    2-Pyridinecarbonitrile, 3-chloro-4-ethyl-: Similar structure but with a chlorine atom instead of bromine.

    2-Pyridinecarbonitrile, 3-bromo-4-methyl-: Similar structure but with a methyl group instead of an ethyl group.

    2-Pyridinecarbonitrile, 3-bromo-4-phenyl-: Similar structure but with a phenyl group instead of an ethyl group.

The uniqueness of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- lies in its specific substituents, which can influence its reactivity and applications .

Properties

IUPAC Name

3-bromo-4-ethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWPQHOKCCARRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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